molecular formula C17H11NO B5311726 3-(2-furyl)-2-(2-naphthyl)acrylonitrile

3-(2-furyl)-2-(2-naphthyl)acrylonitrile

Cat. No. B5311726
M. Wt: 245.27 g/mol
InChI Key: UKUJUDFLVUIRJV-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-2-(2-naphthyl)acrylonitrile, also known as FNA, is a compound that has gained attention in scientific research due to its unique properties. FNA is a fluorescent molecule that can be used as a probe to study biological processes and interactions.

Mechanism of Action

3-(2-furyl)-2-(2-naphthyl)acrylonitrile works by binding to proteins and changing its fluorescence properties. The binding of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile to a protein can cause a change in the protein's conformation, which can be detected by changes in fluorescence. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been used to study the binding of ligands to proteins, the activity of enzymes, and the effects of drugs on cells.
Biochemical and Physiological Effects:
3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been shown to have minimal biochemical and physiological effects on cells and tissues. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been used in various cell lines and has not been shown to have any toxic effects. Additionally, 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been used in animal studies and has not been shown to have any adverse effects. However, more research is needed to fully understand the biochemical and physiological effects of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile.

Advantages and Limitations for Lab Experiments

3-(2-furyl)-2-(2-naphthyl)acrylonitrile has several advantages for lab experiments. It is a fluorescent probe that can be used to study biological processes and interactions. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile is easy to synthesize and can be obtained in high yield and purity. Additionally, 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has minimal biochemical and physiological effects on cells and tissues, making it a safe option for scientific research. However, 3-(2-furyl)-2-(2-naphthyl)acrylonitrile does have some limitations. It has a short fluorescence lifetime, which can make it difficult to detect in some experiments. Additionally, 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has a low quantum yield, which can make it less sensitive than other fluorescent probes.

Future Directions

There are several future directions for research on 3-(2-furyl)-2-(2-naphthyl)acrylonitrile. One area of research is the development of new fluorescent probes based on 3-(2-furyl)-2-(2-naphthyl)acrylonitrile. Researchers are exploring ways to modify the structure of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile to improve its fluorescence properties. Additionally, researchers are exploring ways to use 3-(2-furyl)-2-(2-naphthyl)acrylonitrile to study biological processes in vivo. Another area of research is the use of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile in drug discovery. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile can be used to study the binding of ligands to proteins, which can aid in the development of new drugs. Finally, researchers are exploring ways to use 3-(2-furyl)-2-(2-naphthyl)acrylonitrile in medical imaging. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has the potential to be used as a contrast agent in medical imaging, which can aid in the diagnosis of diseases.
Conclusion:
In conclusion, 3-(2-furyl)-2-(2-naphthyl)acrylonitrile is a fluorescent molecule that has gained attention in scientific research due to its unique properties. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile can be used as a probe to study biological processes and interactions. The synthesis of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been optimized to increase yield and purity, making it a viable option for scientific research. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has minimal biochemical and physiological effects on cells and tissues, making it a safe option for scientific research. There are several future directions for research on 3-(2-furyl)-2-(2-naphthyl)acrylonitrile, including the development of new fluorescent probes, the use of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile in drug discovery, and the use of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile in medical imaging.

Synthesis Methods

The synthesis of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile involves the reaction of 2-naphthylamine and 2-furoyl chloride in the presence of a base. The reaction yields 3-(2-furyl)-2-(2-naphthyl)acrylonitrile as a yellow solid. The purity of the compound can be improved by recrystallization. The synthesis of 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been optimized to increase yield and purity, making it a viable option for scientific research.

Scientific Research Applications

3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been used in various scientific research applications due to its fluorescent properties. It can be used as a probe to study protein-protein interactions, enzyme activity, and cell signaling pathways. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been used to study the binding of ligands to proteins, such as the binding of ATP to kinases. 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has also been used to study the activity of enzymes, such as phosphatases. Additionally, 3-(2-furyl)-2-(2-naphthyl)acrylonitrile has been used to study the effects of drugs on cells, such as the effects of anti-cancer drugs on cancer cells.

properties

IUPAC Name

(E)-3-(furan-2-yl)-2-naphthalen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c18-12-16(11-17-6-3-9-19-17)15-8-7-13-4-1-2-5-14(13)10-15/h1-11H/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUJUDFLVUIRJV-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C(=C\C3=CC=CO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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